n-(2-Chlorobenzyl)thieno[3,2-d]pyrimidin-4-amine n-(2-Chlorobenzyl)thieno[3,2-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC19944225
InChI: InChI=1S/C13H10ClN3S/c14-10-4-2-1-3-9(10)7-15-13-12-11(5-6-18-12)16-8-17-13/h1-6,8H,7H2,(H,15,16,17)
SMILES:
Molecular Formula: C13H10ClN3S
Molecular Weight: 275.76 g/mol

n-(2-Chlorobenzyl)thieno[3,2-d]pyrimidin-4-amine

CAS No.:

Cat. No.: VC19944225

Molecular Formula: C13H10ClN3S

Molecular Weight: 275.76 g/mol

* For research use only. Not for human or veterinary use.

n-(2-Chlorobenzyl)thieno[3,2-d]pyrimidin-4-amine -

Specification

Molecular Formula C13H10ClN3S
Molecular Weight 275.76 g/mol
IUPAC Name N-[(2-chlorophenyl)methyl]thieno[3,2-d]pyrimidin-4-amine
Standard InChI InChI=1S/C13H10ClN3S/c14-10-4-2-1-3-9(10)7-15-13-12-11(5-6-18-12)16-8-17-13/h1-6,8H,7H2,(H,15,16,17)
Standard InChI Key VTICZAXNHXNUDO-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)CNC2=NC=NC3=C2SC=C3)Cl

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture and Substituent Effects

The compound features a thieno[3,2-d]pyrimidine scaffold, where a thiophene ring is fused to a pyrimidine ring at the 3,2-position. The 4-amino group of the pyrimidine is substituted with a 2-chlorobenzyl moiety, introducing steric bulk and electronic effects that influence molecular interactions. The chlorine atom at the ortho position of the benzyl group enhances lipophilicity, potentially improving membrane permeability.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC13H10ClN3S\text{C}_{13}\text{H}_{10}\text{ClN}_{3}\text{S}
Molecular Weight275.76 g/mol
CAS NumberNot publicly disclosed
SolubilityLow aqueous solubility
LogP (Octanol-Water)Estimated 3.2–3.8

Synthesis and Structural Optimization

General Synthetic Routes

Synthesis typically involves multi-step reactions starting from thieno[3,2-d]pyrimidin-4-amine precursors. A common approach utilizes dimethylformamide dimethyl acetal (DMF-DMA) to form intermediate imidamides, followed by cyclization with substituted benzyl halides . For example:

  • Imidamide Formation: Heating thieno[3,2-d]pyrimidin-4-amine with DMF-DMA at 110°C yields (E)-N,N-dimethyl-N-(thieno[3,2-d]pyrimidin-4-yl)formimidamide .

  • Nucleophilic Substitution: Reacting the imidamide with 2-chlorobenzyl chloride in the presence of a base (e.g., K2_2CO3_3) introduces the chlorobenzyl group.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
1DMF-DMA, 110°C, 8 hr95%
22-Chlorobenzyl chloride, K2_2CO3_3, DMF80–85%

Structural Modifications

Modifications at the 5- and 6-positions of the thienopyrimidine core (e.g., bromine or nitro groups) have been explored to enhance bioactivity . For instance, introducing a 4-nitrophenyl group at position 3 improved inhibitory activity against interleukin-6 (IL-6) signaling by 40% in comparative assays .

Biological Activities and Mechanisms

Enzyme Inhibition

n-(2-Chlorobenzyl)thieno[3,2-d]pyrimidin-4-amine exhibits potent inhibition of cytochrome bd oxidase, a key enzyme in bacterial respiratory chains . In Helicobacter pylori, this inhibition disrupts energy metabolism, with reported IC50_{50} values of 0.8–1.2 µM . Resistance studies link its activity to mutations in the NuoD subunit of NADH:ubiquinone oxidoreductase, validating complex I as a target .

Pharmacological Profiling and Challenges

Pharmacokinetic Limitations

Despite promising in vitro activity, the compound faces challenges:

  • High Protein Binding: >95% binding to human serum albumin reduces free drug concentrations .

  • Poor Solubility: Aqueous solubility <10 µg/mL necessitates formulation aids for in vivo studies .

Ex Vivo and In Vivo Efficacy

Analytical Characterization

Spectroscopic Methods

  • 1^1H NMR: Aromatic protons resonate at δ 7.4–8.9 ppm, with the chlorobenzyl CH2_2 group at δ 4.3–4.5 ppm .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 275.76 [M+H]+^+.

  • Elemental Analysis: Matches calculated values for C (56.58%), H (3.65%), and N (15.24%).

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